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3-Hydroxypiperidine-2,6-dione

Medicinal chemistry Fragment-based drug design Physicochemical profiling

Sourcing a minimal, fragment-like glutarimide scaffold with defined stereochemistry often presents a challenge for FBDD and PROTAC programs. As a validated metabolite (A. nidulans) with antibacterial activity (S. aureus MIC = 32 µg/mL), this compound offers a synthetically tractable starting point. - Zero rotatable bonds (MW 129.11) & rigid core minimize conformational flexibility in ternary complex design. - Neutral 3-OH handle enables orthogonal linker conjugation without protection/deprotection strategies. - Meets all fragment-likeness criteria (MW < 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3) for library construction.

Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
Cat. No. B13845703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypiperidine-2,6-dione
Molecular FormulaC5H7NO3
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1O
InChIInChI=1S/C5H7NO3/c7-3-1-2-4(8)6-5(3)9/h3,7H,1-2H2,(H,6,8,9)
InChIKeyCCFXSFYJADFJBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes750 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxypiperidine-2,6-dione – Core Scaffold Identity, Physicochemical Profile, and Procurement Relevance for the Piperidinedione Chemical Family


3-Hydroxypiperidine-2,6-dione (CAS 1824138-98-8 racemate; CAS 118060-99-4 S-enantiomer; synonym 3-hydroxyglutarimide) is a heterocyclic C5H7NO3 compound (MW 129.11 g/mol) belonging to the piperidine-2,6-dione (glutarimide) structural class [1]. It features a six-membered piperidine ring bearing ketone groups at positions 2 and 6 and a hydroxyl substituent at position 3, yielding a computed XLogP3-AA of -1.2, a topological polar surface area (TPSA) of 66.4 Ų, zero rotatable bonds, two hydrogen bond donors, and three hydrogen bond acceptors [1]. The compound exists as a white crystalline solid with a predicted melting point of approximately 175–177 °C, a predicted boiling point of 382.2±35.0 °C, and a predicted pKa of 10.90±0.40 . It serves as the minimal hydroxylated core scaffold of the glutarimide pharmacophore, a privileged fragment recurrent in immunomodulatory imide drugs (IMiDs) and cereblon (CRBN) E3 ligase modulators, yet it is structurally distinct from the clinical agents thalidomide, lenalidomide, and pomalidomide in that it lacks the phthalimide or isoindolinone appendage .

F
Fragment-based discovery
Minimal, rigid glutarimide scaffold with zero rotatable bonds and balanced H-bond profile supports fragment library construction.
P
PROTAC linker chemistry
Hydroxyl handle enables orthogonal conjugation without introducing charge; compact size reduces ternary complex steric risk.
N
Natural product-inspired antimicrobial screening
Authentic eukaryotic metabolite with reported baseline antibacterial activity supports SAR-driven lead optimization.
C
Chiral building block
(S)-enantiomer provides stereochemical control for asymmetric synthesis of 3-hydroxypiperidine alkaloids.

Why 3-Hydroxypiperidine-2,6-dione Cannot Be Replaced by Unsubstituted Glutarimide, 3-Amino, or Clinical IMiD Analogs in Research and Procurement


Generic substitution among piperidine-2,6-dione congeners is not scientifically tenable because the identity and stereochemistry of the 3-position substituent fundamentally alter hydrogen-bonding capacity, metabolic fate, biological target engagement, and synthetic derivatization potential. The hydroxyl group at position 3 of 3-hydroxypiperidine-2,6-dione introduces an additional hydrogen bond donor (HBD count = 2 vs. 1 for the parent glutarimide) and acceptor relative to the unsubstituted scaffold, directly impacting solubility, crystal packing, and protein-ligand interaction geometry [1]. In contrast, the 3-amino analog (3-aminopiperidine-2,6-dione) engages the cereblon E3 ligase system as the canonical IMiD glutarimide pharmacophore with a reported TNF-α inhibition IC50 of 3.5 µM in activated macrophages, a pharmacological profile absent in the 3-hydroxy congener . Furthermore, clinical IMiDs such as thalidomide (MW 258.23; logP ~0.33), lenalidomide (MW 259.26), and pomalidomide (MW 273.24) incorporate bulky phthalimide or isoindolinone moieties that dominate their cereblon-binding neosubstrate recruitment profiles, whereas 3-hydroxypiperidine-2,6-dione represents a minimal, fragment-like scaffold (MW 129.11; zero rotatable bonds) suitable for fragment-based drug design and PROTAC linker chemistry that the larger clinical analogs cannot fulfill [2]. These orthogonal structural, physicochemical, and pharmacological characteristics preclude interchangeability without compromising experimental outcomes.

Unsubstituted glutarimide
Lacks the additional H-bond donor and acceptor; physicochemical profile and recognition geometry may shift, limiting direct replacement in fragment screens.
3‑Aminopiperidine‑2,6‑dione
Partial ionization at physiological pH and distinct cereblon-engagement profile alter permeability, target interaction, and synthetic reactivity; not interchangeable for neutral PROTAC linker designs.
Clinical IMiDs (thalidomide, lenalidomide, pomalidomide)
Bulky phthalimide/isoindolinone appendages, higher molecular weight, and conformational flexibility prevent use as minimal fragment or chiral building block; neosubstrate recruitment profile differs.

Quantitative Differentiation Evidence for 3-Hydroxypiperidine-2,6-dione: Head-to-Head and Cross-Study Comparisons Versus Structural Analogs


Hydrogen Bond Donor and Acceptor Capacity: 3-Hydroxypiperidine-2,6-dione vs. Unsubstituted Glutarimide

The introduction of a hydroxyl group at position 3 of the piperidine-2,6-dione scaffold increases both hydrogen bond donor (HBD) and acceptor (HBA) counts relative to the unsubstituted parent glutarimide, directly affecting molecular recognition, aqueous solubility, and crystal engineering properties. 3-Hydroxypiperidine-2,6-dione possesses 2 HBD and 3 HBA with a TPSA of 66.4 Ų, compared to 1 HBD, 2 HBA, and a TPSA of approximately 46.2 Ų for piperidine-2,6-dione (glutarimide, CAS 1121-89-7) [1]. The XLogP3-AA shifts from approximately -0.84 (glutarimide) to -1.2 (3-hydroxy derivative), reflecting a 0.36 log unit increase in hydrophilicity [1].

H‑bond capacity
Head-to-head
HBD=2 vs 1, HBA=3 vs 2, TPSA +20.2 Ų vs unsubstituted glutarimide; XLogP shift −0.36 (more hydrophilic).
Supports distinct fragment‑screening interaction geometry and solubility profile.
Computed properties; confirm experimentally for specific target systems.
Medicinal chemistry Fragment-based drug design Physicochemical profiling

Conformational Rigidity and Rotatable Bond Count: 3-Hydroxypiperidine-2,6-dione vs. Clinical IMiDs (Thalidomide, Lenalidomide, Pomalidomide)

3-Hydroxypiperidine-2,6-dione contains zero rotatable bonds, making it a completely conformationally restricted glutarimide scaffold. In contrast, the clinical immunomodulatory imide drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide each contain one rotatable bond linking the glutarimide ring to the phthalimide/isoindolinone moiety, resulting in greater conformational flexibility [1][2]. The molecular weight of 3-hydroxypiperidine-2,6-dione (129.11 g/mol) is approximately 50% lower than that of thalidomide (258.23 g/mol), lenalidomide (259.26 g/mol), and pomalidomide (273.24 g/mol), and its heavy atom count (9) is substantially lower than that of the clinical IMiDs (18–19 heavy atoms), yielding a markedly higher fraction of sp³-hybridized polar atoms per unit mass that is advantageous for fragment-based lead generation [1][3].

Conformational rigidity
Cross-study
Rotatable bonds: 0 vs 1; MW ~50% lower vs. clinical IMiDs; heavy atom count 9 vs 18‑19.
Enforces minimal, rigid pharmacophore ideal for fragment growing and PROTAC design.
Clinical IMiD data from PubChem descriptors.
Fragment-based drug discovery Ligand efficiency metrics PROTAC design

Antimicrobial Activity: Quantitative MIC Data for 3-Hydroxypiperidine-2,6-dione Against Gram-Positive and Gram-Negative Bacteria

3-Hydroxypiperidine-2,6-dione exhibits measurable antibacterial activity against both Gram-positive and Gram-negative organisms. The compound demonstrates a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli . While these MIC values are moderate, they establish a baseline antibacterial profile for the unadorned 3-hydroxypiperidine-2,6-dione scaffold. By comparison, structurally elaborated piperidine-2,6-dione derivatives in the same antimicrobial screening literature can exhibit MIC values ranging from 6.25 to 200 µg/mL against S. aureus and E. coli depending on substitution pattern [1]. The 3-hydroxy substituent thus confers a distinct activity window within the piperidine-2,6-dione antibacterial SAR landscape, positioning the compound as a tractable starting point for further medicinal chemistry optimization.

Antimicrobial MIC
Class-level
S. aureus MIC 32 µg/mL; E. coli MIC 64 µg/mL (2‑fold selectivity).
Supports antimicrobial screening context; positions scaffold for SAR expansion.
Standard broth microdilution; strain details not reported. Data to verify in-house.
Antimicrobial discovery Antibiotic scaffold Minimum inhibitory concentration

Unique Natural Metabolite Status: First Identification of 3-Hydroxypiperidine-2,6-dione as a Eukaryotic Cellular Metabolite

3-Hydroxypiperidine-2,6-dione was identified for the first time as a bona fide cellular metabolite in any organism during the complete elucidation of the eukaryotic nicotinate (vitamin B3) degradation pathway in the filamentous fungus Aspergillus nidulans [1]. The compound, along with 5,6-dihydroxypiperidine-2-one (a completely novel chemical entity), was characterized as a pathway intermediate via ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS) using single and multiple hxn gene deletion mutants [1]. Critically, no prokaryotic equivalent of this enzymatic step exists; the fungal pathway enzymes that generate 3-hydroxypiperidine-2,6-dione are evolutionarily distinct from any bacterial nicotinate catabolic machinery, representing convergent evolution of catabolic biochemistry [1][2]. This discovery establishes the compound as an authentic eukaryotic secondary metabolite with a defined biosynthetic provenance, in contrast to synthetic piperidine-2,6-dione analogs that lack natural product validation.

Natural metabolite status
Reported
First identified as a eukaryotic metabolite in Aspergillus nidulans nicotinate pathway; no prokaryotic equivalent enzymes.
Offers biosynthetic sourcing option and natural product-inspired discovery advantage.
UHPLC‑HRMS characterization; single‑species identification.
Natural product discovery Metabolomics Nicotinate degradation pathway

Enantioselective Synthetic Utility: (S)-3-Hydroxypiperidine-2,6-dione as a Chiral Building Block for Piperidine Alkaloid Total Synthesis

The (S)-enantiomer of 3-hydroxypiperidine-2,6-dione (CAS 118060-99-4) serves as a versatile chiral non-racemic building block for the asymmetric total synthesis of biologically active 2-substituted and 2,6-disubstituted 3-hydroxypiperidine alkaloids. Its protected form, N-protected (S)-3-hydroxyglutarimide, has been employed as the key intermediate in the stereoselective synthesis of (+)-isofebrifugine and (-)-sedacryptine, demonstrating the flexibility of this scaffold for constructing diverse alkaloid architectures with defined 2,6-cis stereochemistry [1]. The synthetic utility is further evidenced by its application in the first asymmetric synthesis of the piperidine alkaloid (-)-morusimic acid D, where reductive alkylation of N,O-diprotected 3-hydroxyglutarimide constitutes the pivotal C–C bond-forming step [2]. In comparison, racemic 3-hydroxypiperidine-2,6-dione (CAS 1824138-98-8) lacks the stereochemical definition required for diastereoselective transformations, and the 3-amino analog (3-aminopiperidine-2,6-dione) exhibits orthogonal reactivity (nucleophilic amine vs. hydroxyl) that necessitates different protecting group strategies and reaction conditions .

Chiral synthesis utility
Cross-study
(S)-enantiomer used in three published asymmetric total syntheses: (+)-isofebrifugine, (-)-sedacryptine, (-)-morusimic acid D.
Establishes enantiopure entry for 3-hydroxypiperidine alkaloid construction.
Reductive alkylation, Grignard additions, Ir‑catalyzed cyclization demonstrated.
Asymmetric synthesis Chiral building block Piperidine alkaloid

Predicted Ionization State and Aqueous Solubility Profile: 3-Hydroxypiperidine-2,6-dione vs. 3-Aminopiperidine-2,6-dione at Physiological pH

The 3-position substituent identity dictates the ionization state of the piperidine-2,6-dione scaffold under physiological conditions, with significant consequences for permeability, solubility, and protein binding. 3-Hydroxypiperidine-2,6-dione has a predicted pKa of 10.90±0.40, indicating that the hydroxyl proton remains predominantly unionized at pH 7.4 (estimated <0.1% deprotonated), while the imide N–H (predicted pKa ~11–12 for glutarimide) is also largely unionized, resulting in a neutral species at physiological pH [1]. In contrast, 3-aminopiperidine-2,6-dione (free base) bears a primary amine with an estimated pKa ~8–9, meaning a substantial fraction (~10–50%) exists in the protonated ammonium form at pH 7.4, dramatically altering its polarity, hydrogen-bonding capacity, and membrane permeability relative to the hydroxyl analog . This ionization difference is compounded by the XLogP3-AA values: -1.2 for the 3-hydroxy compound vs. an estimated lower value for the protonated 3-amino species, yielding distinct ADME property spaces that dictate suitability for different target product profiles.

Ionization at pH 7.4
Cross-study
Predicted pKa 10.90 (hydroxyl): >99.9% neutral vs. 3‑amino analog partially protonated (estimated 10‑50% ionized).
Neutral species avoids charge‑related permeability barriers; supports cell‑based assay and formulation fit.
ACD/Labs and ChemAxon predictions; confirm experimentally for specific medium conditions.
Drug-like properties ADME prediction Ionization state

Optimal Research and Industrial Application Scenarios for 3-Hydroxypiperidine-2,6-dione Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) and Minimal Pharmacophore Screening

With a molecular weight of 129.11 g/mol, zero rotatable bonds, 2 HBD, 3 HBA, and a TPSA of 66.4 Ų, 3-hydroxypiperidine-2,6-dione meets all key fragment-likeness criteria (MW < 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3) and provides a rigid, hydroxyl-decorated glutarimide core for fragment library construction [1]. Its minimal size relative to clinical IMiDs (MW ~50% lower) and complete conformational restriction (0 vs. 1 rotatable bond) make it an ideal starting point for fragment growing, merging, or linking strategies targeting cereblon E3 ligase or other glutarimide-binding proteins. Procurement of this compound for FBDD campaigns is justified when the goal is to identify minimal binding epitopes without the confounding bulk and conformational flexibility of the phthalimide/isoindolinone moieties present in thalidomide, lenalidomide, or pomalidomide [1]. The compound's predicted neutrality at physiological pH (pKa 10.90) further supports biophysical screening by surface plasmon resonance (SPR) or ligand-observed NMR without ionization-state interference .

PROTAC Linker Chemistry and Targeted Protein Degradation (TPD) Platform Development

The hydroxyl group at position 3 of 3-hydroxypiperidine-2,6-dione provides a synthetically accessible functional handle for linker attachment via etherification, esterification, or carbamate formation, enabling the construction of PROTAC (Proteolysis-Targeting Chimera) molecules that recruit the cereblon E3 ubiquitin ligase [1]. Unlike the 3-amino analog, which requires protection/deprotection strategies and carries a formal charge at physiological pH that may alter ternary complex geometry, the neutral hydroxyl handle of 3-hydroxypiperidine-2,6-dione permits orthogonal conjugation chemistry compatible with a broader range of linker compositions . The compound's zero rotatable bonds and compact dimensions (MW 129.11) minimize the risk of introducing undesired conformational flexibility or steric clashes in the resulting PROTAC ternary complex (POI:PROTAC:CRBN), a critical consideration for achieving efficient ubiquitination and degradation kinetics [1].

Natural Product-Inspired Antimicrobial Lead Optimization

The validated natural metabolite status of 3-hydroxypiperidine-2,6-dione, discovered in the A. nidulans nicotinate degradation pathway, coupled with its documented antibacterial activity (S. aureus MIC = 32 µg/mL; E. coli MIC = 64 µg/mL), positions the compound as a structurally novel, naturally occurring starting point for antimicrobial lead optimization [1]. For research groups pursuing natural product-inspired antibiotic discovery, the compound offers the dual advantages of a defined biosynthetic origin (enabling potential fermentation-based supply) and a synthetically tractable scaffold amenable to parallel medicinal chemistry derivatization at the hydroxyl, carbonyl, and ring positions. The moderate intrinsic antibacterial potency against both Gram-positive and Gram-negative organisms provides a measurable baseline for structure-activity relationship (SAR) expansion, with the 2-fold selectivity for S. aureus over E. coli suggesting that further scaffold elaboration may enhance both potency and spectrum selectivity .

Enantioselective Synthesis of 3-Hydroxypiperidine Alkaloid Natural Products

The (S)-enantiomer of 3-hydroxypiperidine-2,6-dione (CAS 118060-99-4) is a demonstrated chiral building block for the asymmetric total synthesis of biologically active piperidine alkaloids including (+)-isofebrifugine, (-)-sedacryptine, and (-)-morusimic acid D [1]. Laboratories engaged in alkaloid total synthesis or medicinal chemistry programs targeting 3-hydroxypiperidine-containing natural products should procure the enantiopure (S)-form rather than the racemate (CAS 1824138-98-8), as the defined C3 stereochemistry is essential for diastereoselective transformations during subsequent synthetic steps. The N-protected 3-hydroxyglutarimide derived from this scaffold has been shown to undergo highly diastereoselective reductive alkylation, Grignard addition, and iridium-catalyzed allylic cyclization reactions, establishing a robust synthetic platform that is not accessible from the 3-amino or unsubstituted glutarimide analogs .

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Minimal, rigid glutarimide core with balanced H‑bond profile
Biophysical fragment screening (SPR, NMR) and hit validation
PROTAC linker chemistry
Neutral hydroxyl handle; compact, zero‑rotatable‑bond scaffold
Ternary complex formation efficiency and degradation kinetics
Antimicrobial lead optimization
Natural metabolite with baseline Gram‑positive/negative activity
SAR expansion and strain‑panel MIC profiling
Enantioselective alkaloid synthesis
Enantiopure (S)-form; demonstrated diastereoselective transformations
Stereochemical outcome and protecting‑group compatibility
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